molecular formula C27H44O4 B611718 1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)- CAS No. 1469985-12-3

1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-

Cat. No. B611718
M. Wt: 432.645
InChI Key: XTETWRPMAYCPJP-QWYISMQYSA-N
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Description

VS-105 is a vitamin D receptor modulator and cardioprotective agent.

Scientific Research Applications

Stereoselective Chemical Synthesis

Research demonstrates the utility of cyclohexanediol derivatives in stereoselective chemical synthesis. For instance, Murata et al. (1998) explored the stereoselective 1,4-conjugate additions to a cyclohexenone derivative, emphasizing the importance of these compounds in creating specific stereochemical configurations in chemical reactions (Murata et al., 1998).

Organic Chemistry and Molecular Interactions

Studies in organic chemistry have focused on the reactivity of cyclohexanediol derivatives with various nucleophiles. Brown et al. (1984) investigated the interactions of similar compounds with carbanionic nucleophiles, highlighting their reactivity and potential for forming diverse chemical structures (Brown et al., 1984).

Natural Product Research

In the field of natural product research, compounds related to cyclohexanediol have been isolated from various plants. Hou et al. (2017) isolated new polyol monoterpenes from Chenopodium ambrosioides, demonstrating the presence of structurally similar compounds in nature and their potential bioactivity (Hou et al., 2017).

Asymmetric Hydroformylation

The utility of cyclohexanediol derivatives in catalytic asymmetric hydroformylation has been explored. Hayashi et al. (1979) used chiral ligands related to cyclohexanediol for rhodium-catalyzed asymmetric hydroformylation, indicating their effectiveness in such catalytic processes (Hayashi et al., 1979).

Medicinal Chemistry

In medicinal chemistry, cyclohexanediol derivatives have been studied for their chemical and cytotoxic properties. Cheng et al. (2002) isolated new compounds from the stem of Machilus zuihoensis, which included structures similar to cyclohexanediol, highlighting their potential in drug discovery and development (Cheng et al., 2002).

Generation and Reactions of Carbene

The generation and reactions of carbene bearing unprotected hydroxy groups, which are structurally related to cyclohexanediol, have been investigated for their unique chemical behaviors. Tomioka and Nunome (1990) explored these reactions, underlining the complexity and versatility of these compounds in organic synthesis (Tomioka & Nunome, 1990).

properties

CAS RN

1469985-12-3

Product Name

1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-

Molecular Formula

C27H44O4

Molecular Weight

432.645

IUPAC Name

5-(2-(1-(1-(3-hydroxy-2,3-dimethylbutoxy)ethyl)-7alpha-methyldihydro-1H-inden-4(2H,5H,6H,7H,7alphaH)-ylidene)ethylidene)-2-methylenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O4/c1-16-7-9-21(10-8-20-13-24(28)18(3)25(29)14-20)23-12-11-22(26(16)23)19(4)31-15-17(2)27(5,6)30/h8,10,16-17,19,22-26,28-30H,3,7,9,11-15H2,1-2,4-6H3/b20-8?,21-10+/t16-,17?,19?,22?,23?,24?,25?,26?/m0/s1

InChI Key

XTETWRPMAYCPJP-QWYISMQYSA-N

SMILES

OC1C(C(O)C/C(C1)=C/C=C2C3CCC(C(OCC(C)C(C)(O)C)C)C3[C@@H](C)CC/2)=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VS-105;  VS105;  VS 105

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-
Reactant of Route 2
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-
Reactant of Route 3
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-
Reactant of Route 4
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-
Reactant of Route 5
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-
Reactant of Route 6
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-

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